molecular formula C22H16BrClN2OS B2364151 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide CAS No. 478049-59-1

2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B2364151
CAS No.: 478049-59-1
M. Wt: 471.8
InChI Key: OSRCREMGDPQOMB-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The subsequent steps involve the introduction of the bromophenyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The final step includes the formation of the carboxamide group through the reaction of the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent substitution and coupling reactions. The use of high-performance liquid chromatography (HPLC) and other purification techniques would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine or chlorine atoms can result in the formation of various substituted derivatives.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfanyl]-N-(4-fluorophenyl)-1-methyl-1H-indole-3-carboxamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(4-bromophenyl)-1-methyl-1H-indole-3-carboxamide
  • 2-[(4-bromophenyl)sulfanyl]-N-(4-methylphenyl)-1-methyl-1H-indole-3-carboxamide

Uniqueness

2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide is unique due to the specific combination of bromine, chlorine, and sulfur atoms in its structure. This combination imparts distinct chemical properties, such as reactivity and binding affinity, which can influence its biological activity and potential applications. The presence of both bromine and chlorine atoms allows for diverse substitution reactions, making it a versatile compound for chemical synthesis and research.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(4-chlorophenyl)-1-methylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2OS/c1-26-19-5-3-2-4-18(19)20(21(27)25-16-10-8-15(24)9-11-16)22(26)28-17-12-6-14(23)7-13-17/h2-13H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRCREMGDPQOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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